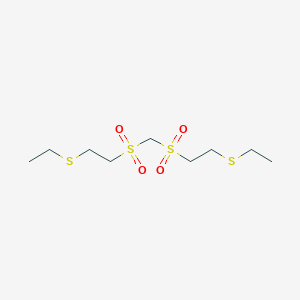
2-Benzyl-2,4-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2,4-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a colorless or light yellow liquid that is soluble in many organic solvents such as ethanol, ether, and acetone . This compound is part of the 1,3-dioxolane family, which are cyclic acetals commonly used as protective groups in organic synthesis .
Preparation Methods
2-Benzyl-2,4-dimethyl-1,3-dioxolane can be synthesized through the condensation of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar condensation reactions but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Benzyl-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Scientific Research Applications
2-Benzyl-2,4-dimethyl-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-2,4-dimethyl-1,3-dioxolane involves its role as a protective group in organic synthesis. It forms stable cyclic acetals with carbonyl compounds, protecting them from unwanted reactions during multi-step synthesis . The stability of the acetal group is due to the formation of a five-membered ring, which is less prone to hydrolysis under basic conditions . The deprotection process involves acid-catalyzed hydrolysis, where the acetal group is cleaved to regenerate the original carbonyl compound .
Comparison with Similar Compounds
2-Benzyl-2,4-dimethyl-1,3-dioxolane can be compared with other similar compounds in the 1,3-dioxolane family, such as:
2-Methyl-2-phenyl-1,3-dioxolane: Similar in structure but with a phenyl group instead of a benzyl group.
2,2-Dimethyl-1,3-dioxolane: Lacks the benzyl group, making it less bulky and potentially less stable.
2-Benzyl-1,3-dioxolane: Similar but without the additional methyl groups, which may affect its reactivity and stability.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric hindrance and stability, making it a valuable protective group in organic synthesis .
Properties
CAS No. |
6282-34-4 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-benzyl-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-10-9-13-12(2,14-10)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
UWMOKVJOXOJKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


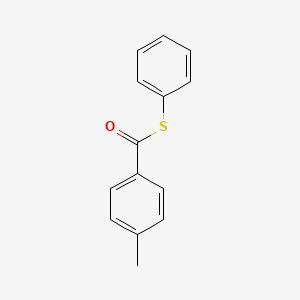
![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)

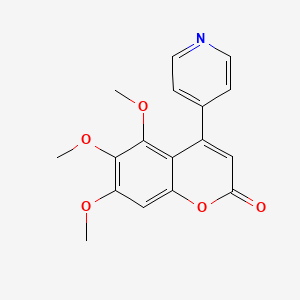
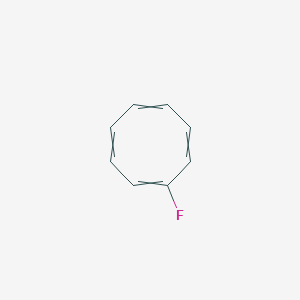
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

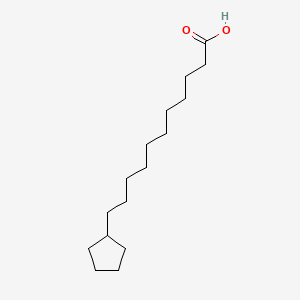
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
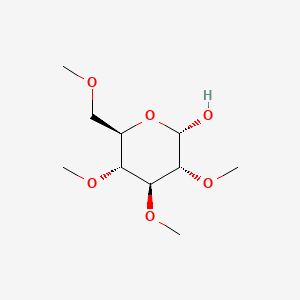

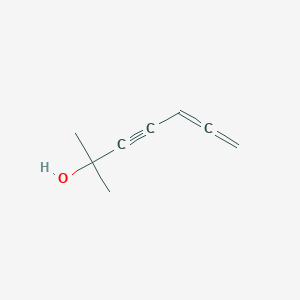
![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)
